![molecular formula C29H31ClN6O3 B2879417 3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(2-{[(furan-2-yl)methyl](propan-2-yl)amino}ethyl)propanamide CAS No. 902965-92-8](/img/structure/B2879417.png)
3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(2-{[(furan-2-yl)methyl](propan-2-yl)amino}ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(2-{[(furan-2-yl)methyl](propan-2-yl)amino}ethyl)propanamide is a complex organic compound that belongs to the class of triazoloquinazolinone derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antibacterial properties .
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized as potential antiviral and antimicrobial agents . Therefore, it’s plausible that this compound may also target similar biological entities.
Mode of Action
Based on the structural similarity to other [1,2,4]triazolo[4,3-a]quinoxaline derivatives, it can be inferred that the compound might interact with its targets through aromatic nucleophilic substitution .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit antiviral and antimicrobial activities , suggesting that this compound might affect pathways related to these biological processes.
Pharmacokinetics
The presence of functional groups such as the triazole ring and the piperazine subunit in similar compounds has been reported to enhance their antimicrobial activity , which might suggest a potential impact on the bioavailability of this compound.
Result of Action
Based on the reported antiviral and antimicrobial activities of similar compounds , it can be inferred that this compound might exhibit similar effects.
Preparation Methods
The synthesis of 3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(2-{[(furan-2-yl)methyl](propan-2-yl)amino}ethyl)propanamide typically involves multiple steps, including ring-opening, ring-closing, and substitution reactions . The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(2-{[(furan-2-yl)methyl](propan-2-yl)amino}ethyl)propanamide has significant applications in scientific research. It is used in medicinal chemistry for developing new anticancer and antifungal agents In biology, it serves as a tool for studying cellular processes and molecular interactions
Comparison with Similar Compounds
Compared to other triazoloquinazolinone derivatives, 3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(2-{[(furan-2-yl)methyl](propan-2-yl)amino}ethyl)propanamide exhibits unique properties due to its specific chemical structure . Similar compounds include other triazoloquinazolinone derivatives, which also possess diverse biological activities but may differ in their potency and specificity.
Properties
IUPAC Name |
3-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-[furan-2-ylmethyl(propan-2-yl)amino]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31ClN6O3/c1-20(2)34(19-22-9-7-17-39-22)16-15-31-27(37)14-13-26-32-33-29-35(18-21-8-3-5-11-24(21)30)28(38)23-10-4-6-12-25(23)36(26)29/h3-12,17,20H,13-16,18-19H2,1-2H3,(H,31,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWZVAKMSLSAHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCNC(=O)CCC1=NN=C2N1C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4Cl)CC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
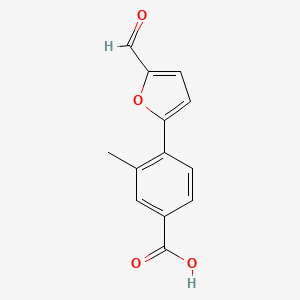
![N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2879337.png)
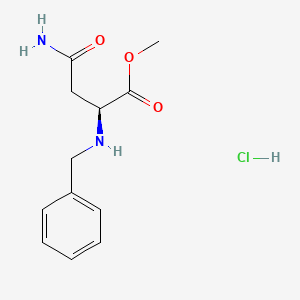
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2879340.png)
![1-[Ethoxy(pyridin-2-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2879341.png)
![3-[3-(4-fluorophenoxy)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide](/img/structure/B2879345.png)

![5-{[(2-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2879348.png)
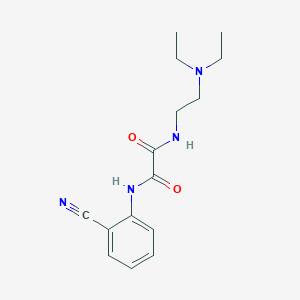
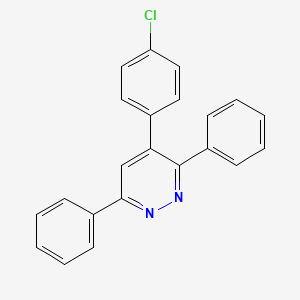
![2-(1H-Benzoimidazol-2-YL)-2H-[1,2,4]triazol-3-ylamine](/img/structure/B2879352.png)
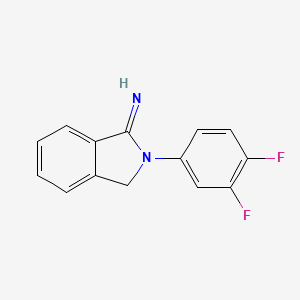
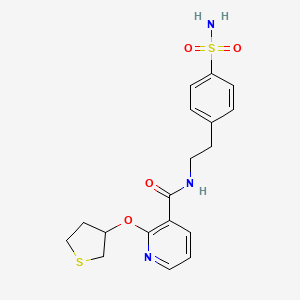
![2-(4-Methylphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2879355.png)
